molecular formula C16H28BrClN3O8P B13808562 Bcip . 2 ampd

Bcip . 2 ampd

Cat. No.: B13808562
M. Wt: 536.7 g/mol
InChI Key: URMDEOWVEFBCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indolyl phosphate bis(2-amino-2-methyl-1,3-propanediol) salt, commonly referred to as Bcip . 2 ampd, is a heterocyclic organic compound with the molecular formula C16H28BrClN3O8P and a molecular weight of 536.74 . This compound is widely used as a substrate in various biochemical assays, particularly in the detection of alkaline phosphatase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bcip . 2 ampd typically involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with 2-amino-2-methyl-1,3-propanediol. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bcip . 2 ampd undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis and subsequent oxidation of Bcip . 2 ampd is a dark-blue indigo precipitating dye .

Scientific Research Applications

Bcip . 2 ampd is extensively used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of Bcip . 2 ampd involves its hydrolysis by alkaline phosphatase to produce a blue intermediate. This intermediate is then oxidized by nitro blue tetrazolium to form a dark-blue indigo precipitating dye. The intense color produced is stable and can be visually observed, making it ideal for various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bcip . 2 ampd is unique due to its high sensitivity and stability as a substrate for alkaline phosphatase. The intense color produced upon reaction makes it highly suitable for visual detection in various biochemical assays .

Properties

Molecular Formula

C16H28BrClN3O8P

Molecular Weight

536.7 g/mol

IUPAC Name

2-amino-2-methylpropane-1,3-diol;(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate

InChI

InChI=1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3

InChI Key

URMDEOWVEFBCJN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)N.CC(CO)(CO)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br

Origin of Product

United States

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